9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Overview
Description
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a bromo-methoxyphenyl group, dimethyl groups, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the quinazoline core. Key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Quinazoline Core: This step often involves condensation reactions between anthranilic acid derivatives and appropriate amines or isocyanates.
Substitution Reactions: The bromo-methoxyphenyl group, dimethyl groups, and methylthio group are introduced through various substitution reactions, often involving halogenation and methylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, potentially leading to debromination and the formation of a hydrogenated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated and hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential in biological studies, particularly in the field of neuroprotection and anti-inflammatory research. Studies have indicated that triazoloquinazoline derivatives can inhibit inflammatory pathways and protect neuronal cells from oxidative stress .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly for neurodegenerative diseases and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it can modulate the activity of endoplasmic reticulum (ER) stress markers and apoptosis-related proteins, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar triazole and quinazoline cores but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core, often used in antiviral and anticancer research.
Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their antimicrobial and antiparasitic properties.
Uniqueness
What sets 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one apart is its unique combination of substituents and its ability to modulate multiple biological pathways. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
9-(3-bromo-4-methoxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-19(2)8-12-15(13(25)9-19)16(10-5-6-14(26-3)11(20)7-10)24-17(21-12)22-18(23-24)27-4/h5-7,16H,8-9H2,1-4H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVRFWDMXUZROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=C(C=C4)OC)Br)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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